2,3,5-Trichlorobiphenyl

Descripción general

Descripción

2,3,5-Trichlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .

Métodos De Preparación

2,3,5-Trichlorobiphenyl can be synthesized through various methods, including the dechlorination of higher chlorinated biphenyls. One method involves the dechlorination of 2,3,4,5-tetrachlorobiphenyl using an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1 . This process occurs in an aqueous phase at very low PCB concentrations and involves maintaining a steady-state PCB substrate concentration using a polymer as a passive dosing system .

Análisis De Reacciones Químicas

2,3,5-Trichlorobiphenyl undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of chlorine atoms, often using reducing agents like zinc dust or sodium borohydride.

Aplicaciones Científicas De Investigación

2,3',5-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) consisting of two benzene rings connected by a single bond, with three chlorine atoms at the 2, 3’, and 5 positions. PCBs, including 2,3',5-Trichlorobiphenyl, are known for their resistance to environmental degradation and can bioaccumulate in the food chain, leading to higher concentrations in top predators. Studies show that these compounds can persist in sediment and aquatic environments for decades, posing long-term ecological risks.

Scientific Research Applications

2,3',5-Trichlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its scientific research applications include:

- Environmental Monitoring PCBs are used for detection and quantification in sediments and water bodies using GC-MS techniques.

- Toxicological Research PCBs are used in studies on survival rates and enzyme activity in model organisms like houseflies.

- Degradation Pathways PCBs are used to research phototransformation and biodegradation processes in aquatic environments.

- Mechanistic Studies PCBs are used in investigations into oxidative stress and DNA damage mechanisms associated with PCB exposure.

Environmental Impact

2,3',5-Trichlorobiphenyl's environmental impact is characterized by its persistence and bioaccumulation. It is resistant to environmental degradation and can persist in sediment and aquatic environments for decades, posing long-term ecological risks. Research has focused on the degradation pathways of this compound in various environmental matrices, with studies showing that dissolved organic matter significantly influences the degradation rates and products formed during exposure to sunlight.

Estrogen Receptor Target

2,3',5-Trichlorobiphenyl primarily targets the Estrogen receptor. It interacts with the Estrogen receptor by binding to it, disrupting cell function by altering the transcription of genes and inhibiting the basal and circadian expression of the core circadian component PER1. The molecular and cellular effects of 2,3’,5-Trichlorobiphenyl’s action are related to its disruption of normal cell function, affecting cellular proliferation and differentiation.

Synthesis and Production

2,3’,5-Trichlorobiphenyl can be synthesized through various methods, including the dechlorination of higher chlorinated biphenyls. One method involves the dechlorination of 2,3,4,5-tetrachlorobiphenyl using an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, under environmentally relevant conditions. Industrial production typically involves the chlorination of biphenyl in the presence of a catalyst, with reaction conditions carefully controlled to achieve the desired chlorination pattern, followed by purification to isolate the specific isomer.

Chemical Reactions

2,3’,5-Trichlorobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution:

- Oxidation PCBs can be oxidized to form hydroxylated metabolites.

- Reduction PCBs can be reduced to form less chlorinated biphenyls.

- Substitution Chlorine atoms in PCBs can be substituted with other functional groups, such as hydroxyl or thiol groups.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or zinc dust, and substitution reagents such as sodium hydroxide or thiol compounds. The major products formed from these reactions include hydroxylated biphenyls, less chlorinated biphenyls, and substituted biphenyls.

Degradation Studies

Research has focused on the degradation pathways of 2,3',5-Trichlorobiphenyl in various environmental matrices. Investigations into the phototransformation of PCBs in aquatic systems show that dissolved organic matter significantly influences the degradation rates and products formed during exposure to sunlight. A bacterial enrichment culture reductively dechlorinated 2,3,4,5-tetrachlorobiphenyl to 2,3,5-trichlorobiphenyl in aqueous media, with approximately 90% conversion occurring after 90 days and no other products formed .

Additional Research

Mecanismo De Acción

2,3,5-Trichlorobiphenyl exerts its effects by binding to the aryl hydrocarbon receptor, which disrupts cell function by altering the transcription of genes. This mainly involves inducing the expression of hepatic Phase I and Phase II enzymes, especially of the cytochrome P450 family . This mechanism mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .

Comparación Con Compuestos Similares

2,3,5-Trichlorobiphenyl is one of 209 polychlorinated biphenyls. Similar compounds include:

2,2’,5,5’-Tetrachlorobiphenyl: Another PCB with four chlorine atoms, known for its similar environmental persistence and toxicity.

2,3’,5-Trichlorobiphenyl: A closely related compound with a slightly different chlorine atom arrangement.

2,4,5-Trichlorobiphenyl: Another trichlorinated biphenyl with different chlorine positions, affecting its chemical behavior and toxicity.

Each of these compounds shares the characteristic stability and environmental persistence of PCBs but differs in their specific chemical properties and biological effects.

Actividad Biológica

2,3,5-Trichlorobiphenyl is a member of the polychlorinated biphenyl (PCB) family, which has been extensively studied for its biological activity and environmental impact. This compound, characterized by three chlorine atoms attached to the biphenyl structure, exhibits various biological effects due to its unique chemical properties.

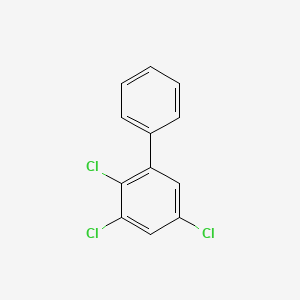

- Chemical Formula : C₁₂H₈Cl₃

- Molecular Weight : Approximately 257.54 g/mol

- Structure : The arrangement of chlorine substituents on the biphenyl skeleton significantly influences its chemical behavior and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological systems. Key areas of research include:

- Endocrine Disruption : PCBs, including this compound, have been shown to disrupt endocrine functions. They can mimic or interfere with hormone actions, particularly estrogen and thyroid hormones .

- Cellular Effects : Studies indicate that exposure to this compound can lead to alterations in insulin release from pancreatic cells. For instance, RINm5F cells exposed to this compound exhibited increased insulin secretion similar to that observed with other PCB mixtures .

- Toxicological Impact : The compound is classified as a health hazard due to its potential reproductive toxicity and organ damage upon prolonged exposure. It may cause skin irritation and has been linked to developmental issues in offspring .

Insulin Release Studies

In a study examining the effects of dechlorinated Aroclor mixtures on insulin release:

- RINm5F cells exposed to this compound showed a significant increase in insulin release compared to control groups. This suggests that the compound may activate pathways involved in insulin secretion .

Environmental Persistence and Bioaccumulation

PCBs are known for their persistence in the environment and tendency to bioaccumulate in living organisms:

- Research has demonstrated that this compound can accumulate in aquatic organisms, leading to higher concentrations in the food chain. This bioaccumulation poses risks not only to wildlife but also to human health through dietary exposure .

Data Summary Table

Propiedades

IUPAC Name |

1,2,5-trichloro-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUCDGDROYMOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074182 | |

| Record name | 2,3,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55720-44-0 | |

| Record name | 2,3,5-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/692HAJ3YG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can the rate of 2,3,5-Trichlorobiphenyl formation be predicted in a natural environment?

A: Yes, to a certain extent. Research suggests that the rate of 2,3,4,5-Tetrachlorobiphenyl dechlorination to this compound by the bacterium Dehalobium chlorocoercia (DF-1) is directly proportional to the freely dissolved concentration of 2,3,4,5-Tetrachlorobiphenyl in both sediment-free and sediment-containing environments [, ]. This means that by accurately measuring the dissolved 2,3,4,5-Tetrachlorobiphenyl concentration and understanding the environmental partitioning behavior at a specific site, researchers can estimate the rate of this compound formation through microbial dechlorination [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.